molecular formula C20H22N2O5S B2392409 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate CAS No. 313261-92-6

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate

Cat. No.: B2392409
CAS No.: 313261-92-6
M. Wt: 402.47
InChI Key: DTSYHRFAPFUJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by sulfonylation and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate is unique due to its combination of a pyrrolidine ring and a sulfonyl group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-19(23)27-17-9-7-16(8-10-17)21-20(24)15-5-11-18(12-6-15)28(25,26)22-13-3-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYHRFAPFUJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.